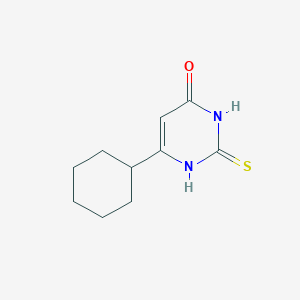

6-环己基-2-硫代次亚胺基-1H-嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

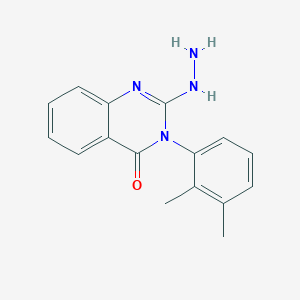

6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one is a pyrimidine derivative. Pyrimidine derivatives are widespread in many natural biologically active molecules .

Synthesis Analysis

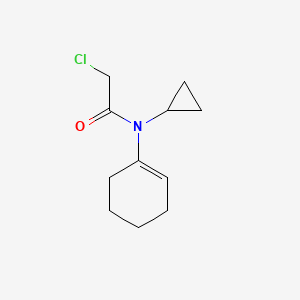

The synthesis of a similar uracil derivative, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1 H,3 H)-dione, has been reported via a four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide . The proposed reaction mechanism involves a Pd-catalyzed carbonylation of 2-chloro-1-phenylethan-1-one, leading to a β-ketoacylpalladium key intermediate .Molecular Structure Analysis

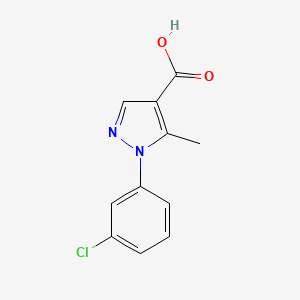

The molecular formula of 6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one is C10H14N2OS. The molecular weight is 210.3 g/mol.Chemical Reactions Analysis

The synthesis of a similar compound, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1 H,3 H)-dione, involved a Pd-catalyzed carbonylation of 2-chloro-1-phenylethan-1-one . This led to a β-ketoacylpalladium key intermediate .Physical And Chemical Properties Analysis

The molecular formula of 6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one is C10H14N2OS. The molecular weight is 210.3 g/mol.科学研究应用

合成中的杂化催化剂

合成与 6-环己基-2-硫代次亚胺基-1H-嘧啶-4-酮 相关的 5H-吡喃并[2,3-d]嘧啶骨架,采用有机催化剂、金属催化剂和纳米催化剂等杂化催化剂,通过一锅多组分反应来开发取代衍生物。这些骨架由于其生物利用度和广泛的合成应用而具有重要的医药和制药应用。该综述重点介绍了使用这些催化剂的各种合成途径,突出了吡喃嘧啶核心在先导分子开发中的作用(Parmar, Vala, & Patel, 2023)。

抗炎活性

嘧啶,包括与 6-环己基-2-硫代次亚胺基-1H-嘧啶-4-酮 相似的结构,表现出多种药理作用,例如抗炎特性。这些作用归因于它们抑制各种炎症介质的表达和活性。该综述总结了嘧啶衍生物的合成、抗炎作用和构效关系方面的最新进展,深入了解了它们的有效抗炎活性,并指导了新型抗炎剂的开发(Rashid 等人,2021)。

抗阿尔茨海默症潜力

嘧啶衍生物因其对阿尔茨海默症的治疗潜力而受到探索。嘧啶骨架的结构多功能性和无毒性使其适用于合成治疗神经系统疾病的化合物。本综述重点介绍了嘧啶部分作为抗阿尔茨海默症剂的构效关系 (SAR) 研究,突出了正在进行的研究工作,以最大程度地减少不良反应并提高抗阿尔茨海默症药物的疗效(Das 等人,2021)。

光电应用

对与本化学结构密切相关的喹唑啉和嘧啶衍生物的研究揭示了它们在电子器件、发光元件、光电转换元件和图像传感器中的应用。这些衍生物通过将嘧啶片段掺入 π-扩展共轭体系中,在制造新型光电材料中发挥重要作用,增强电致发光特性并促进用于有机发光二极管 (OLED) 的材料开发(Lipunova, Nosova, Charushin, & Chupakhin, 2018)。

未来方向

Future research could focus on further understanding the properties and potential applications of 6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one. Given the interest in pyrimidine derivatives due to their presence in many biologically active molecules , this compound could be of interest in various fields of study.

属性

IUPAC Name |

6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONPYGBTCPNBSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=O)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407663 |

Source

|

| Record name | NSC103764 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclohexyl-2-mercaptopyrimidin-4-ol | |

CAS RN |

28811-81-6 |

Source

|

| Record name | NSC103764 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC103764 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1353007.png)